molecular formula C11H12O2 B13163688 (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B13163688
M. Wt: 176.21 g/mol
InChI Key: UXLNWWCUHTZUTE-ONGXEEELSA-N
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Description

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a unique three-membered ring structure

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid: An enantiomer of the compound with different stereochemistry.

    Cyclopropane-1-carboxylic acid: A simpler analog without the methyl and phenyl substituents.

    1-Phenylcyclopropane-1-carboxylic acid: Lacks the methyl group but retains the phenyl substituent.

Uniqueness

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and applications requiring precise chiral control .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1

InChI Key

UXLNWWCUHTZUTE-ONGXEEELSA-N

Isomeric SMILES

C[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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